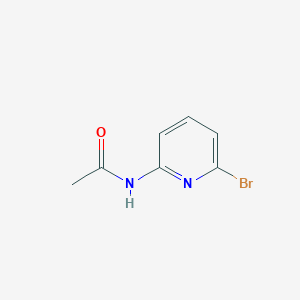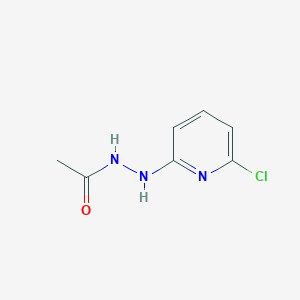
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tert-butyl (S)-pipecolic acid ester and is commonly used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-6-oxopiperidine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, including acylation and alkylation reactions. It can also act as a chiral auxiliary in asymmetric synthesis.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate has no known biochemical or physiological effects. However, it is important to note that this compound is not intended for human consumption and should only be used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl (2S)-6-oxopiperidine-2-carboxylate in lab experiments is its high purity and stability. It is also easy to handle and store. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of tert-butyl (2S)-6-oxopiperidine-2-carboxylate in scientific research. One potential application is in the development of new pharmaceuticals and natural products. It can also be used in the synthesis of chiral compounds for use in asymmetric synthesis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
Métodos De Síntesis
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate can be synthesized using various methods, including the reaction of tert-butyl acetoacetate with pipecolic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). Another method involves the reaction of tert-butyl bromoacetate with pipecolic acid in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate has been extensively used in scientific research, particularly in the field of organic chemistry. This compound is commonly used as a starting material for the synthesis of various organic compounds, including amino acids, peptides, and pharmaceuticals. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
Propiedades
Número CAS |
128524-48-1 |
|---|---|
Nombre del producto |
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate |
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl (2S)-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 |
Clave InChI |
VBGWLMQABAJEAR-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CCCC(=O)N1 |
SMILES |
CC(C)(C)OC(=O)C1CCCC(=O)N1 |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCC(=O)N1 |
Sinónimos |
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)








